4-Ethylthiophenol

Beschreibung

Nomenclature and Chemical Classification of 4-Ethylthiophenol

The systematic identification and classification of a chemical compound are fundamental to scientific communication. For this compound, this involves its formal name as dictated by international standards, common synonyms used in literature and commerce, and its unique numerical identifier in chemical databases.

IUPAC Name: 4-ethylbenzenethiol.nih.govfishersci.nlfishersci.ca

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system for chemical compounds. According to these rules, the formal name for this compound is 4-ethylbenzenethiol. nih.govfishersci.nlfishersci.ca This name precisely describes the molecule's structure: a benzene (B151609) ring substituted with a thiol group (-SH) and an ethyl group (-CH2CH3) at the fourth carbon position relative to the thiol group.

Synonyms: 4-Ethylbenzenethiol, 4-Ethylphenyl mercaptan.nih.govscbt.com

In addition to its formal IUPAC name, this compound is also known by several synonyms. These alternative names are frequently encountered in chemical literature and commercial catalogs. Common synonyms include 4-Ethylbenzenethiol and 4-Ethylphenyl mercaptan. nih.govscbt.com The term "mercaptan" is an older, yet still widely used, name for thiols.

CAS Registry Number: 4946-13-8.nih.govthegoodscentscompany.com

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, known as the CAS Registry Number, to every chemically distinct substance. This number provides a reliable and unambiguous way to identify a compound, regardless of its various names. The CAS Registry Number for this compound is 4946-13-8. nih.govthegoodscentscompany.com

Interactive Data Table: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-ethylbenzenethiol nih.govfishersci.nlfishersci.ca |

| Synonyms | 4-Ethylbenzenethiol, 4-Ethylphenyl mercaptan nih.govscbt.com |

| CAS Registry Number | 4946-13-8 nih.govthegoodscentscompany.com |

| Molecular Formula | C8H10S nih.gov |

| Molecular Weight | 138.23 g/mol scbt.com |

Historical Context and Significance in Thiol Chemistry

The study of thiols, or organosulfur compounds containing a sulfhydryl (-SH) group, dates back to the 19th century. wikipedia.org These compounds are the sulfur analogs of alcohols and exhibit distinct reactivity. wikipedia.org While the specific historical discovery of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of synthetic methodologies for creating substituted thiophenols.

Early methods for synthesizing thiols involved reactions such as the reduction of sulfonyl chlorides and the reaction of organometallic reagents with sulfur. The direct alkylation of thiophenol itself presented challenges, often leading to S-alkylation rather than the desired C-alkylation on the benzene ring. google.com Over time, more refined catalytic processes were developed to control the regioselectivity of such reactions, enabling the specific synthesis of compounds like p-ethylthiophenol. google.com The ability to introduce specific alkyl groups at defined positions on the thiophenol ring was a significant advancement, allowing for the systematic study of how these substituents influence the physical and chemical properties of the molecule.

Contemporary Relevance of this compound in Advanced Materials and Chemical Synthesis

In modern chemical research, this compound continues to be a relevant and valuable compound, primarily due to the reactivity of its thiol group and the influence of the ethyl substituent on its properties.

One of the most significant applications of this compound is in the field of materials science, specifically in the formation of self-assembled monolayers (SAMs). scbt.com SAMs are highly ordered molecular assemblies that form spontaneously on solid surfaces. The thiol group of this compound has a strong affinity for certain metal surfaces, such as gold, allowing for the creation of a dense and stable monolayer. The ethyl group, in turn, influences the packing and electronic properties of this layer. These SAMs are instrumental in a variety of advanced applications, including the development of biosensors, corrosion inhibitors, and molecular electronic devices.

In the realm of chemical synthesis, this compound serves as a versatile intermediate. lookchem.comnih.gov The nucleophilic nature of the thiolate anion, formed by deprotonation of the thiol group, allows it to participate in a wide range of reactions, including nucleophilic substitution and addition reactions. wikipedia.orgnih.gov This reactivity is harnessed to introduce the 4-ethylthiophenyl moiety into larger, more complex molecules. For instance, it is used in the synthesis of specialized ligands for metal catalysts and as a building block for creating novel organic materials with specific electronic or optical properties. mdpi.com Its role as a starting material in the synthesis of various pharmaceutical intermediates has also been noted. lookchem.com

Interactive Data Table: Research Applications of this compound

| Field of Research | Specific Application |

| Materials Science | Formation of Self-Assembled Monolayers (SAMs) scbt.com |

| Chemical Synthesis | Intermediate in the synthesis of complex organic molecules lookchem.comnih.gov |

| Catalysis | Precursor for specialized ligands |

| Pharmaceutical Chemistry | Building block for pharmaceutical intermediates lookchem.com |

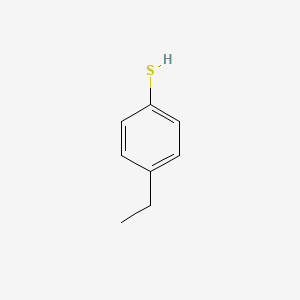

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQQPHUHTAZWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374550 | |

| Record name | 4-Ethylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-13-8 | |

| Record name | 4-Ethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4946-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Ethylthiophenol

Established Synthetic Routes for 4-Ethylthiophenol

The synthesis of this compound can be achieved through various established methodologies, primarily involving precursor-based approaches and, in specific reaction contexts, the application of phase-transfer catalysis.

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) has been effectively utilized in reactions involving this compound, particularly in sulfa-Michael additions. A notable example is the synthesis of methyl S-arylmercapturates, where this compound is a key reactant. nih.gov This process involves the addition of a thiophenol to an acrylate (B77674), such as methyl 2-acetamidoacrylate (MAA), facilitated by a phase-transfer catalyst. nih.gov

The reaction is carried out by adding the thiophenol, a phase-transfer catalyst like Aliquat 336 (methyltrioctylammonium chloride), and a base such as powdered potassium carbonate to the acrylate dissolved in a suitable solvent like toluene. nih.gov The use of a phase-transfer catalyst is crucial for promoting the reaction between the solid inorganic base and the organic substrate, leading to high yields of the desired product. nih.gov This method has been successfully applied to a variety of thiophenols, including this compound, demonstrating its utility in forming C-S bonds under mild, biphasic conditions. nih.gov

Precursor-Based Synthesis and Derivatization

The most common methods for preparing this compound involve the chemical transformation of readily available precursors. Two primary precursor types are 4-substituted benzene (B151609) derivatives, such as those derived from ethylbenzene (B125841), and anilines.

One established route for synthesizing thiophenols involves the reduction of the corresponding benzenesulfonyl chloride. environmentclearance.nic.in For this compound, this would begin with the sulfonation of ethylbenzene using an agent like chlorosulfonic acid to produce 4-ethylbenzenesulfonyl chloride. This intermediate is then reduced to the target thiol. environmentclearance.nic.inchemicalbook.com A common reducing agent for this transformation is zinc dust in the presence of an acid, such as hydrochloric acid. environmentclearance.nic.in This two-step sequence, starting from an accessible aromatic hydrocarbon, represents a fundamental approach to thiophenol synthesis. environmentclearance.nic.in

Another significant synthetic pathway is the Leuckart thiophenol reaction, which utilizes anilines as the starting material. wikipedia.orgorganic-chemistry.org In this method, the corresponding aniline, in this case, 4-ethylaniline, is first converted to its diazonium salt. organic-chemistry.orgnih.gov This salt is then reacted with a potassium alkyl xanthate, which upon gentle warming in a slightly acidic cuprous medium, decomposes to form an aryl xanthate. wikipedia.orgorganic-chemistry.org Subsequent alkaline hydrolysis of the aryl xanthate yields the desired aryl thiol, this compound. wikipedia.org

Additionally, phenols can serve as precursors for mercaptophenols. A general procedure involves reacting a phenol (B47542) with sulfur chloride, followed by reduction of the resulting intermediate with zinc metal in a mineral acid to yield the corresponding mercaptophenol. google.com

Mechanistic Investigations of this compound Reactions

The reactivity of this compound has been a subject of mechanistic studies, particularly in the context of carbon-sulfur (C-S) bond formation through cross-coupling reactions.

C-S Cross-Coupling Reactions Involving this compound

Palladium-catalyzed C-S cross-coupling reactions represent a powerful tool for the synthesis of aryl thioethers. This compound has been employed as a model substrate in the development and optimization of these methodologies, particularly under mechanochemical conditions.

An operationally simple and robust mechanochemical (ball-milling) C-S coupling of aryl halides with thiols has been developed, with this compound serving as a key test substrate. In these reactions, a significant challenge is the oxidative formation of the corresponding disulfide from the thiol starting material. For this compound, milling with iodobenzene (B50100) under standard conditions without a reductant led to no thioether product, with the disulfide being the major product (84%).

The inclusion of a reductant was found to be critical. The addition of zinc metal successfully suppressed disulfide formation and enabled the desired C-S cross-coupling. The optimization of this system is detailed in the table below.

| Entry | Aryl Halide | Thiol | Catalyst (mol%) | Base | Additive (equiv.) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | This compound | Pd-PEPPSI-IPent (0.5) | tBuOK | None | 0 (84% disulfide) | organic-chemistry.org |

| 2 | Iodobenzene | This compound | Pd-PEPPSI-IPent (0.5) | tBuOK | Zn (2.5) | 72 | organic-chemistry.org |

| 3 | Iodobenzene | This compound | Pd-PEPPSI-IPent (0.5) | tBuOK | Zn (5.0) | 89 | organic-chemistry.org |

The optimized conditions involve using a palladium N-heterocyclic carbene (NHC) precatalyst, specifically Pd-PEPPSI-IPent, with potassium tert-butoxide as the base and zinc flakes as a reductant, all conducted under solvent-free ball-milling conditions.

The generally accepted mechanism for palladium-catalyzed C-S cross-coupling reactions proceeds through a catalytic cycle analogous to other cross-coupling reactions like the Buchwald-Hartwig amination. The cycle begins with the active Pd(0) species.

Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate, [Ar-Pd(II)-X].

Ligand Exchange/Thiolate Formation : The thiol (R-SH), in this case, this compound, reacts with the base to form a thiolate anion (R-S⁻). This thiolate then displaces the halide on the palladium center to form a palladium thiolate complex, [Ar-Pd(II)-SR].

Reductive Elimination : The final step is reductive elimination from the Pd(II) complex, which forms the C-S bond of the product aryl thioether (Ar-SR) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A significant off-cycle pathway that can hinder the catalytic process is the formation of palladium-thiolate resting states, which can be slow to undergo reductive elimination. The choice of ligands on the palladium catalyst is crucial to minimize these deactivating pathways and promote the desired reductive elimination step. In the case of the mechanochemical coupling with this compound, the formation of disulfide via oxidation of the starting thiol is a competing non-catalytic pathway that is effectively suppressed by the addition of a reductant like zinc.

Reactions of the Thiol Group in this compound

The thiol (-SH) group is the primary site of reactivity in this compound, engaging in a variety of redox reactions.

Oxidation Pathways and Products

The oxidation of thiols is a fundamental transformation, and this compound readily undergoes this process. The primary oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules.

The interconversion between the reduced thiol form and the oxidized disulfide form is a key redox reaction. libretexts.org In the oxidized state, each sulfur atom loses a bond to hydrogen and forms a new bond to another sulfur atom. libretexts.org A key example of this transformation is the formation of bis(4-ethylphenyl) disulfide from this compound. This oxidation can occur under relatively mild conditions. For instance, during mechanochemical C-S coupling reactions conducted in a mixer mill under air, this compound was observed to oxidize to the disulfide in high yield (84%) in the absence of a reducing agent. ucl.ac.uk This facile oxidation highlights the propensity of the thiol group to form disulfide bridges.

Reduction Reactions and Their Catalysis

The conversion of the disulfide back to the thiol is a critical reduction reaction. This can be achieved using various reducing agents and catalysts. In the context of mechanochemical synthesis, where unwanted oxidation to the disulfide is a common side reaction, the addition of a reductant is crucial.

Research has shown that the inclusion of zinc metal can inhibit the formation of the disulfide and enable the desired thioether product in coupling reactions. ucl.ac.uk The addition of zinc flakes (2.5 equivalents) was found to completely prevent the formation of the disulfide from this compound during a palladium-catalyzed cross-coupling reaction. ucl.ac.uk Other reduction methods have also been reported for related thiophenol precursors. The reduction of p-(β-bromoethyl)benzenesulfonyl chloride to the corresponding thiophenol was successfully achieved using stannous chloride and hydrogen chloride in acetic acid. cdnsciencepub.com

Table 1: Catalysis of Reduction Reactions Leading to Thiophenols

| Precursor Compound | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| bis(4-ethylphenyl) disulfide | Zinc (Zn) metal | This compound | ucl.ac.uk |

| p-(β-bromoethyl)benzenesulfonyl chloride | Stannous chloride (SnCl₂) and Hydrogen chloride (HCl) in Acetic Acid | p-(β-bromoethyl)thiophenol | cdnsciencepub.com |

Electrophilic Aromatic Substitution on the Ethylbenzenethiol Moiety

While the thiol group is the most reactive site, the aromatic ring of this compound can also participate in reactions, most notably electrophilic aromatic substitution (EAS). masterorganicchemistry.com The thiol and ethyl substituents are both activating, ortho-, para-directing groups, making the benzene ring susceptible to attack by electrophiles.

A significant example of this reactivity is the intramolecular Friedel-Crafts acylation. In a one-pot, superacid-catalyzed synthesis of thiochroman-4-ones, thiophenols react with crotonic or methacrylic acid. acs.org The proposed mechanism involves the initial nucleophilic attack of the sulfur atom on a superelectrophilic species derived from the unsaturated acid. This is followed by an intramolecular Friedel-Crafts acylation, where the activated aromatic ring attacks the resulting carboxonium ion to achieve ring closure and form the final thiochroman-4-one (B147511) product. acs.org The presence of activating groups on the thiophenol, such as the ethyl group in this compound, generally leads to higher yields in such cyclization reactions. acs.org

Novel Synthetic Approaches and Catalytic Transformations

Modern synthetic chemistry seeks efficient and environmentally benign methods for constructing chemical bonds and scaffolds. Research involving this compound reflects these trends through novel catalytic transformations.

Catalytic Ring Opening for Thiophenol Formation

The nucleophilic ring-opening of epoxides by thiols is a fundamental method for synthesizing β-hydroxy sulfides, which are valuable synthetic intermediates. rsc.orgbeilstein-journals.org this compound, as a representative thiophenol, can be employed as the sulfur nucleophile in these reactions. Various catalytic systems have been developed to promote this transformation efficiently and with high regioselectivity.

One effective catalyst is N-Bromosuccinimide (NBS), which catalyzes the ring-opening of various epoxides with thiols in acetonitrile (B52724) at room temperature. beilstein-journals.orgajol.info This method is noted for its short reaction times, high yields, and nearly complete regioselectivity, with the thiol attacking the less substituted carbon of the epoxide. ajol.info Another approach involves the use of heterogeneous catalysts like metal-organic frameworks (MOFs). A zirconium-based MOF (Zr-BDC-MOF) has been shown to be a highly efficient and reusable catalyst for the ring-opening of epoxides with thiophenols under mild conditions. rsc.org

Table 2: Selected Catalysts for Ring-Opening of Epoxides with Thiophenols

| Catalyst | Reaction Conditions | Key Features | Reference(s) |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, Room Temperature | Short reaction times, high yields, high regioselectivity. | beilstein-journals.orgajol.info |

| Zirconium MOF (Zr-BDC-MOF) | Solvent-free or in solvent, Room Temperature | Heterogeneous, reusable, good yields. | rsc.org |

| (C₄H₁₂N₂)₂[BiCl₆]Cl·H₂O | Solvent-free, Room Temperature | Reusable, rapid reaction. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods involving this compound. These approaches aim to reduce waste, avoid harsh conditions, and utilize environmentally friendly catalysts.

One such advancement is the use of mechanochemistry, specifically ball-milling, for organic synthesis. A palladium-catalyzed C-S cross-coupling process has been developed that operates under bench-top conditions without the need for bulk solvents or an inert atmosphere. ucl.ac.uk In the development of this method, this compound was used as a model substrate. ucl.ac.uk This technique represents a significant step towards reducing solvent waste in chemical manufacturing. cardiff.ac.uk

Another green approach is the use of photocatalysis. A recent study reported an iron(III) chloride-catalyzed desulfurative chlorination of thiophenols that proceeds at room temperature under near-visible light irradiation (395-400 nm). rsc.org This method avoids precious transition-metal catalysts and pre-functionalization of the starting materials. Notably, this compound was shown to be a competent substrate, undergoing the desulfurizative chlorination reaction, demonstrating a sustainable pathway for C-S bond cleavage and C-Cl bond formation. rsc.org

Advanced Spectroscopic Characterization and Computational Studies of 4 Ethylthiophenol

Vibrational Spectroscopy of 4-Ethylthiophenol

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy reveal the characteristic vibrational modes of the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by this compound, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. Analysis of the FTIR spectrum allows for the identification of functional groups and provides information about the molecular structure. The spectrum for this compound can be obtained using a capillary cell with the neat substance. nih.gov

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. When combined with computational methods like Density Functional Theory (DFT), a detailed assignment of the Raman spectral bands to specific vibrational modes of this compound can be achieved. researchgate.net

A significant advancement in Raman spectroscopy is Surface-Enhanced Raman Scattering (SERS), which dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces. researchgate.net This technique is particularly useful for studying trace amounts of substances. For this compound, SERS can be performed using substrates like gold (Au) or silver (Ag) nanoparticles. researchgate.netntu.edu.sg The thiol group (-SH) in this compound allows for strong attachment to these metal surfaces, making it an excellent candidate for SERS studies. nih.gov

A notable application involving derivatives of thiophenol is the development of alkyne-modulated SERS palettes. researchgate.net By introducing an alkyne group, which has a characteristic Raman signal in a region of the spectrum that is typically free from biological interference (1800–2800 cm⁻¹), researchers can create a set of unique SERS tags. nih.gov While this compound itself doesn't contain an alkyne, related structures like 4-ethynylbenzenethiol (B14785598) are used to build these palettes for applications such as multiplexed cellular imaging. researchgate.net The principles of SERS enhancement observed with this compound are foundational to the development of these more complex systems. nih.gov

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the methyl (-CH₃) protons of the ethyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic protons | 7.20 | d | 8.4 |

| Methylene protons (-CH₂) | 2.64 | q | 7.6 |

| Methyl protons (-CH₃) | 1.26 | t | 7.6 |

Data sourced from a study on cross-electrophile coupling reactions. cardiff.ac.uk

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C (aromatic, attached to S) | 134.5 |

| CH (aromatic) | 128.9, 128.4 |

| C (aromatic, attached to ethyl) | 143.9 |

| -CH₂- | 28.7 |

| -CH₃ | 15.6 |

Data sourced from a study on cross-electrophile coupling reactions. cardiff.ac.uk

Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This section details the application of different mass spectrometry methods in the study of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the analysis of this compound, GC-MS provides crucial information about its molecular weight and fragmentation pattern under electron ionization. nist.gov

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. nih.gov The molecular weight of this compound is 138.23 g/mol . nist.govnih.gov The electron ionization mass spectrum shows a top peak at a mass-to-charge ratio (m/z) of 123, a second highest peak at m/z 138 (the molecular ion), and a third highest peak at m/z 105. nih.gov These peaks correspond to the loss of a methyl group, the intact molecule, and the loss of a C2H5 group, respectively.

GC-MS has been utilized in various studies to detect and quantify this compound in complex mixtures. For example, it has been identified as a volatile compound in liquid smoke food flavorings. d-nb.info The technique is also employed to analyze the products of enzyme reactions, such as those involving ethylbenzene (B125841) dehydrogenase. nih.gov

| NIST Number | Library | Total Peaks | Top Peak (m/z) | 2nd Highest (m/z) | 3rd Highest (m/z) |

|---|---|---|---|---|---|

| 343275 | Main library | 93 | 123 | 138 | 105 |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in Nanocluster Studies

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that allows for the analysis of large, non-volatile molecules with minimal fragmentation. youtube.comnih.gov In this method, the analyte is co-crystallized with a matrix material that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. youtube.com MALDI, often coupled with time-of-flight (TOF) mass spectrometry, is a valuable tool for characterizing biopolymers and, more recently, metal nanoclusters. nih.govchemistry-chemists.com

MALDI-MS has been instrumental in studying thiolate-protected gold nanoclusters. rsc.orgrsc.org In the context of this compound (4-EBT), MALDI-MS is used to monitor ligand exchange reactions and the transformation of gold nanoclusters. researchgate.net For instance, in studies involving the transformation of [Au23(CHT)16]⁻ nanoclusters, where CHT is cyclohexanethiol, the introduction of 4-EBT leads to the formation of new nanocluster species. rsc.orgresearchgate.net The resulting products can be separated using techniques like size exclusion chromatography (SEC), and the composition of each fraction is then analyzed by MALDI-MS. rsc.orgresearchgate.net In one such study, the reaction mixture involving 4-EBT separated into three bands, which were identified as corresponding to Au36, Au28, and Au25 nanoclusters protected by 4-EBT ligands. rsc.orgresearchgate.net

| Initial Nanocluster | Exchanging Ligand | Observed Products (via SEC and MALDI-MS) |

|---|---|---|

| [Au23(CHT)16]⁻ | This compound (4-EBT) | Au36(4-EBT)x, Au28(4-EBT)y, Au25(4-EBT)z |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. eag.comresearchgate.net XPS is particularly useful for studying self-assembled monolayers (SAMs), which are ordered molecular assemblies formed spontaneously on a substrate. eag.com For thiols like this compound, the thiol group acts as an anchor to a metal surface, most commonly gold, forming a gold-thiolate bond. eag.com

XPS analysis of this compound SAMs on gold surfaces provides information about the chemical environment of the constituent atoms (carbon, sulfur, and gold). The binding energies of the core-level electrons are sensitive to the chemical state of the atoms. For instance, the S 2p spectrum can distinguish between chemisorbed sulfur (in a gold-thiolate bond) and physisorbed or unbound sulfur. rsc.org Typically, the S 2p3/2 peak for a thiolate bound to gold appears around 162.0 eV, while a physisorbed thiol has a peak at a slightly higher binding energy, around 163.7 eV. rsc.orgnih.gov

The C 1s spectrum can also provide insights into the structure and integrity of the monolayer. By analyzing the relative intensities of the C 1s and Au 4f peaks, the thickness of the molecular layer can be estimated. rsc.org This technique has been used to confirm the formation of dense, well-ordered monolayers of this compound. rsc.orgnih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy in Thin Films

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for investigating the electronic structure and orientation of molecules in thin films and on surfaces. stanford.edursc.org The technique involves tuning the energy of synchrotron radiation to excite core-level electrons to unoccupied molecular orbitals. ptb.de The resulting absorption spectrum provides a fingerprint of the chemical bonding environment and, due to the polarization dependence of the absorption process, can reveal the orientation of the molecules. stanford.eduaps.org

Depth-Dependent C K-NEXAFS Spectra of Self-Assembled Monolayers

Depth-dependent C K-NEXAFS spectroscopy allows for a layer-by-layer analysis of molecular films. researchgate.net By varying the emission angle of the detected photoelectrons, it is possible to probe different depths within the sample. This has been applied to self-assembled monolayers of this compound on Au(111). researchgate.netresearchgate.netkek.jp

Studies have shown that the C K-edge NEXAFS spectra of this compound SAMs can be separated into components corresponding to different depths within the monolayer. researchgate.net This allows for a detailed analysis of the structure and orientation of the molecules from the substrate interface to the surface of the film.

Molecular Orientation Determination via NEXAFS

The polarization dependence of NEXAFS is a key feature for determining the orientation of adsorbed molecules. aps.org By measuring the intensity of specific resonance peaks as a function of the angle of the incident polarized X-rays, the tilt angle of the molecular orbitals, and thus the molecule itself, can be determined.

For this compound self-assembled monolayers on a Au(111) surface, the polarization dependence of the π* resonance in the C K-NEXAFS spectrum has been used to determine the orientation of the benzene (B151609) ring. researchgate.netresearchgate.netresearchgate.net It was found that the benzene rings of this compound are tilted at an angle of 60 ± 5° with respect to the Au(111) surface. researchgate.netresearchgate.net This contrasts with the orientation of 4-methylbenzenethiol, where the benzene ring is tilted at a smaller angle of 30 ± 10°. researchgate.netresearchgate.net This indicates that the ethyl group in this compound induces a more tilted orientation of the aromatic ring on the gold surface.

| Molecule | Substrate | Benzene Ring Tilt Angle (from surface) |

|---|---|---|

| This compound | Au(111) | 60 ± 5° |

| 4-Methylbenzenethiol | Au(111) | 30 ± 10° |

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for understanding the molecular behavior of this compound at a quantum level. These theoretical studies provide deep insights into its interactions with surfaces, its reaction pathways, and its potential environmental impact.

The self-assembly of thiols on gold surfaces is a cornerstone of nanotechnology and surface science. scbt.com DFT studies have been instrumental in elucidating the adsorption behavior of this compound (4-EBT) on gold, particularly the Au(111) surface, which is a common substrate for creating self-assembled monolayers (SAMs). researcher.lifeworldscientific.comworldscientific.com First-principles methods based on DFT are used to investigate both nondissociative and dissociated adsorption of 4-EBT on the Au(111) surface. researcher.lifeworldscientific.comworldscientific.comresearchgate.net

Theoretical calculations have demonstrated a distinct relationship between the surface coverage of this compound molecules and their adsorption characteristics on the Au(111) surface. researcher.lifeworldscientific.comworldscientific.com Research findings consistently show that as the molecular coverage increases, the adsorption energy per molecule decreases. researcher.lifeworldscientific.comworldscientific.comresearchgate.netresearchgate.net This is accompanied by a corresponding decrease in the tilt angle of the adsorbed molecules relative to the surface normal. researcher.lifeworldscientific.comworldscientific.comresearchgate.netresearchgate.net This phenomenon is attributed to increased intermolecular interactions at higher coverages. Van der Waals (vdW) interactions are also noted to play a significant role in influencing the adsorption configuration and energy. researcher.lifeworldscientific.comworldscientific.com

Table 1: Effect of Coverage on this compound Adsorption on Au(111)

| Coverage | Adsorption Energy | Tilt Angle |

| Low | Decreases with increasing coverage | Decreases with increasing coverage |

| High | Decreases with increasing coverage | Decreases with increasing coverage |

| This table is a qualitative representation based on findings that both adsorption energy and tilt angle decrease with an increase in coverage. researcher.lifeworldscientific.comworldscientific.com |

Table 2: Impact of Ethyl Group Orientation on Adsorption Parameters

| Parameter | Influence of Ethyl Group Orientation |

| Adsorption Energy | Little to no effect researcher.lifeworldscientific.comworldscientific.com |

| Tilt Angle | Changes by approximately 7° researcher.lifeworldscientific.comresearchgate.net |

| This table summarizes the calculated effects of the ethyl group's orientation on the adsorption of this compound on Au(111). researcher.lifeworldscientific.comworldscientific.comresearchgate.net |

Quantum chemical calculations are pivotal in mapping the potential energy surfaces and elucidating the mechanisms of reactions involving this compound. For instance, the catalytic transformation of benzo[b]thiophene to 2-ethylthiophenol using a soluble rhodium complex has been studied, with findings indicating that the reaction mechanism involves the opening of the thiophene (B33073) ring prior to the hydrogenation step. cnr.it

DFT studies are also employed to understand the fundamental steps of catalytic cycles, such as the hydroxylation of related alkylaromatic compounds. nih.gov A proposed catalytic mechanism for ethylbenzene hydroxylation, based on quantum chemical modeling, involves the abstraction of two electrons and a proton from the ethyl group to form a transient carbocation intermediate, which then reacts with a hydroxyl group. nih.gov Similar computational approaches, such as investigating hydrogen abstraction using DFT, help to rationalize the reactivity of phenolic and toluene-like compounds, which share structural similarities with this compound. researchgate.net Mechanistic investigations of other reactions have pointed to potential radical-mediated hydrogen atom abstraction pathways. mit.edu

Quantum chemical modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, provides a modern approach to evaluating the ecotoxicity of chemicals like this compound, reducing the need for extensive animal testing. nih.govnih.gov Although the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated experimentally, QSAR modeling has been used to determine some toxicological data. capotchem.cn General consensus indicates that thiophenols, as a class, exhibit both environmental and human toxicity. semanticscholar.org

Studies on analogous compounds, such as 4-ethylphenol (B45693) (4-EP), offer significant insights. Quantum chemical calculations have been used to investigate the reaction mechanism, kinetics, and ecotoxicity of 4-EP initiated by hydroxyl radicals in various environments. nih.gov These toxicological predictions indicate that some of the reaction products can be more toxic than the parent compound, 4-EP. nih.gov The QSAR methodology is a recognized tool for predicting toxicity endpoints by establishing a statistical relationship between a molecule's structure and its biological activity. mdpi.comresearchgate.net This computational strategy is valuable for modeling toxicity for endpoints that have limited experimental data and complex mechanisms. nih.gov

Applications of 4 Ethylthiophenol in Advanced Materials Science

Self-Assembled Monolayers (SAMs) Utilizing 4-Ethylthiophenol

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The process is primarily driven by the strong interaction between a specific functional group in the molecule, known as the headgroup, and the substrate. diva-portal.org For thiols like this compound, the sulfur headgroup exhibits a strong affinity for noble metal surfaces, leading to the formation of a stable, semi-covalent bond. This self-assembly process results in a densely packed, crystalline-like monolayer that can fundamentally alter the physical and chemical properties of the substrate surface.

The formation of SAMs from thiols on noble metals like gold and copper is a well-established method for creating tailored surfaces. diva-portal.orgrsc.org The process typically involves immersing a clean metal substrate into a dilute solution of the thiol compound, often in ethanol. The thiol molecules spontaneously adsorb onto the surface, initially in a disordered state, and then gradually organize into a more ordered, densely packed structure over time.

The resulting SAMs can be characterized by a variety of surface-sensitive techniques to determine their structure and quality. High-resolution X-ray photoelectron spectroscopy (HRXPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy provide information about the chemical composition and molecular orientation within the film. diva-portal.org Scanning tunneling microscopy (STM) can be used to visualize the packing arrangement of the molecules on the surface with atomic-scale resolution. rsc.orgmdpi.com

For this compound, the formation on a gold surface would proceed via the chemisorption of the sulfur atom onto the gold lattice. The ethyl group at the para position of the phenyl ring influences the intermolecular interactions, which in turn dictates the final packing structure of the monolayer. On copper, while SAMs also form, the surface is more susceptible to oxidation, which can influence the long-term stability and structure of the monolayer. harvard.edunih.govresearchgate.net

The quality and structure of the resulting SAM are highly dependent on both the properties of the substrate surface and the parameters of the preparation process. A clean, smooth substrate is crucial for the formation of a highly ordered monolayer. Surface roughness can disrupt the packing of the molecules, leading to a more disordered film with a higher density of defects. nih.govresearchgate.net

Several preparation parameters can be controlled to optimize the SAM formation:

Immersion Time: While initial monolayer coverage is achieved rapidly, longer immersion times (typically 12-48 hours) allow for the molecules to rearrange and anneal into a more crystalline, well-ordered structure with fewer defects. mdpi.com

Solution Concentration: The concentration of the thiol solution can affect the rate of formation and the final packing density. Millimolar concentrations are commonly used to achieve a balance between rapid formation and ordered assembly.

Solvent: The choice of solvent can influence the solubility of the thiol and its interaction with the substrate, thereby affecting the quality of the SAM. Ethanol is a common solvent due to its ability to dissolve a wide range of thiols and its compatibility with gold surfaces.

Temperature: The temperature during deposition can affect the kinetics of adsorption and the thermal motion of the molecules, which can influence the final ordered structure.

| Parameter | Influence on SAM Structure | General Recommendation for High-Quality SAMs |

|---|---|---|

| Substrate Cleanliness | Contaminants can prevent uniform monolayer formation. | Use of freshly prepared, atomically clean substrates. |

| Substrate Roughness | Increased roughness leads to higher defect density and less ordered packing. nih.gov | Utilize atomically flat substrates (e.g., Au(111)). |

| Immersion Time | Longer times allow for annealing and formation of more crystalline domains. mdpi.com | 12-48 hours. |

| Thiol Concentration | Affects the kinetics of formation and can influence packing density. | Typically in the millimolar (mM) range. |

| Solvent Purity | Impurities can co-adsorb and disrupt the monolayer structure. | Use of high-purity, anhydrous solvents. |

The molecular orientation and packing density are critical parameters that define the properties of a SAM. For alkanethiols on gold, the alkyl chains are typically tilted at an angle of approximately 30 degrees from the surface normal to maximize van der Waals interactions between adjacent chains. This results in a dense, well-ordered (√3 × √3)R30° structure. keio.ac.jp

In the case of aromatic thiols like this compound, the orientation is influenced by the interactions between the phenyl rings. The ethyl group will also play a significant role in determining the final packing arrangement and density. The packing density, or the number of molecules per unit area, is a measure of how closely the molecules are packed on the surface. For similarly sized thiol molecules, packing densities can be on the order of several molecules per square nanometer. nih.govnih.gov The precise tilt angle and packing density of this compound would need to be determined experimentally using techniques like NEXAFS and STM.

One of the key advantages of using SAMs is the ability to introduce specific chemical functionalities to a surface. While the ethyl group of this compound provides a relatively inert surface, the aromatic ring presents opportunities for further chemical modification, a process known as post-functionalization. For instance, electrophilic aromatic substitution reactions could potentially be performed on the phenyl ring, allowing for the attachment of other functional groups.

More commonly, SAMs are used to create a well-defined surface that can then be used as a template or platform for subsequent applications. For example, a surface coated with a this compound SAM would exhibit a specific wettability and interfacial energy, which could be useful in controlling adhesion or in microfabrication processes. Thiol-based SAMs have been investigated as novel substrates for surface-enhanced infrared absorption (SEIRA), where the monolayer can enhance the spectral signals of analytes deposited on top of it. uri.edu This suggests that a this compound SAM could serve as a platform for sensitive chemical detection.

The stability and durability of SAMs are crucial for their practical application. The strong gold-sulfur bond provides a robust anchor for the monolayer, making it stable under a range of conditions. Alkanethiol SAMs on gold are known to be stable in air and various organic solvents. harvard.edu Aromatic thiol SAMs are also generally considered to be robust.

However, the stability can be affected by several factors:

Temperature: At elevated temperatures, desorption of the thiol molecules can occur, leading to the degradation of the monolayer.

Electrochemical Conditions: Applying a sufficiently high electrical potential can lead to either oxidative or reductive desorption of the thiol SAM. The electrochemical stability of thiols on Au(001) has been shown to be higher than on Au(111). nih.gov

Chemical Environment: Exposure to certain chemicals, particularly those that can react with the sulfur-gold bond or the thiol molecule itself, can compromise the integrity of the SAM. For example, SAMs can be displaced by other molecules with a stronger affinity for the surface.

The dense packing of the monolayer can act as a barrier film, protecting the underlying metal from corrosion and oxidation. harvard.edu The ethyl groups in a this compound SAM would form a nonpolar interface, offering protection against aqueous corrosive agents.

Formation and Structural Characterization of this compound SAMs on Noble Metals (e.g., Gold, Copper)

Organic Electronics and Optoelectronic Devices

The ability of SAMs to precisely control the electronic properties of surfaces makes them highly valuable in the field of organic electronics. wikipedia.org Thiol SAMs can be used to modify the work function of metal electrodes (source and drain) in organic field-effect transistors (OFETs). rsc.orgnih.govmdpi.com This modification can reduce the charge injection barrier between the electrode and the organic semiconductor, leading to improved device performance.

Modification of Electrode Surfaces for Charge Injection Barrier Tuning

In the field of organic electronics, the interface between the metallic electrode and the organic semiconductor is critical for device performance. The energy barrier to charge injection at this interface significantly influences the efficiency of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound (4-ETP) is utilized in the formation of self-assembled monolayers (SAMs) to precisely modify electrode surfaces and tune this charge injection barrier. arxiv.orgnih.gov

The formation of a SAM using benzenethiol (B1682325) derivatives, such as 4-ETP, on a gold (Au) electrode surface can alter the electrode's work function. arxiv.orgosti.gov The work function is the minimum energy required to remove an electron from the surface of the metal to a point in the vacuum immediately outside the surface. By changing this property, the alignment of the electrode's Fermi level with the molecular orbitals (HOMO or LUMO) of the organic semiconductor can be adjusted, thereby controlling the height of the charge injection barrier. arxiv.orgresearchgate.net

Role of this compound in Molecular Switches and Diodes

Molecular switches and diodes are fundamental components of molecular electronics, aiming to control electrical current at the single-molecule level. This compound plays a key role not typically as the active switching component itself, but as a critical anchoring agent that facilitates the operation of molecular-scale devices. The thiol (-SH) group of 4-ETP forms a strong, covalent bond with gold electrodes, a common platform for molecular electronics studies. mdpi.com This reliable connection is essential for integrating functional molecules into an electrical circuit. mdpi.com

The application of 4-ETP and related benzenethiols extends to inducing switching behavior at the material interface. arxiv.org In devices structured as a disordered monolayer-modified Au electrode/rubrene/disordered monolayer-modified Au electrode, the monolayer of benzenethiol derivatives can undergo a structural change when an external voltage is applied. This change reversibly alters the charge injection barrier, effectively making the entire interface act as a switch. arxiv.org This allows the device to toggle between different conductive states, a hallmark of both a molecular switch and a diode, which rectifies current. arxiv.orgnih.gov Therefore, this compound serves as an enabling component, creating a modifiable, switchable interface that is fundamental to the device's function. arxiv.org

Integration into Photoactive Polymers and Micro-Nano Electric Materials

This compound serves as a valuable building block in the synthesis and functionalization of advanced materials, including photoactive polymers and materials for micro-nano electronics. researchgate.netnih.gov Photoactive polymers are materials that can absorb light and convert it into other forms of energy, making them useful in applications like solar cells and photodetectors. mdpi.comresearchgate.net The integration of thiol-containing compounds is a versatile strategy for creating functional polymers. nih.govnih.gov

The thiol group of this compound can readily participate in various polymerization reactions. One of the most common methods is the thiol-ene reaction, a "click chemistry" process where the thiol adds across a carbon-carbon double bond (an 'ene'), often initiated by UV light. nih.govelsevierpure.com This reaction is highly efficient and allows for the precise incorporation of 4-ETP into polymer backbones or as pendant groups. By integrating 4-ETP, material scientists can impart specific electronic properties derived from the ethyl-substituted phenyl ring into the final polymer, influencing its photo-responsive and conductive characteristics. This functionalization is a key step in designing tailored materials for use in sophisticated micro- and nano-scale electronic devices. nih.goviipseries.org

Nanomaterials and Nanocluster Stabilization

Ligand Exchange Reactions in Thiolate-Protected Gold Nanoclusters

Thiolate-protected gold nanoclusters are a class of nanomaterials with atomically precise structures and unique physicochemical properties. The protective layer of thiolates (SR) is not static and can be modified post-synthesis through ligand exchange reactions, where free thiol molecules in a solution replace the bound thiolates on the nanocluster surface. This process is a crucial tool for functionalizing nanoclusters.

In studies involving the [Au₂₃(CHT)₁₆]⁻ nanocluster (where CHT is cyclohexanethiol), this compound (referred to as 4-ethylbenzenethiol or 4-EBT) has been used as an incoming ligand. Research has shown that aromatic thiolates with varying steric bulk at the para-position, including 4-EBT, have a significant influence on the outcome of the ligand exchange. These reactions can induce a size and structural transformation of the original nanocluster. For instance, the exchange reaction with 4-EBT on [Au₂₃(CHT)₁₆]⁻ leads to the formation of a different, more stable nanocluster, Au₃₆(SR)₂₄, as the final product. The reaction proceeds through specific intermediates, demonstrating that the choice of incoming ligand can precisely direct the transformation pathway.

Control over Nanocluster Formation and Thermodynamic Stability

The surface-protecting ligands are not merely passive shells; they actively regulate the core structure and stability of nanoclusters through both electronic and steric effects. The use of this compound and its structural analogues provides a clear example of this control.

In ligand exchange reactions on [Au₂₃(CHT)₁₆]⁻, the steric bulk of the incoming aromatic thiol ligand at the para-position dictates the reaction pathway and the final product. A gradual decrease in the bulkiness of the ligand, from 4-tert-butylbenzenethiol down to this compound, directs the reaction to yield the Au₃₆ nanocluster as the final, thermodynamically stable product. In contrast, using the bulkier 4-tert-butylbenzenethiol ligand results in the Au₂₈ nanocluster as a major product. This demonstrates a high degree of selectivity and control over the final nanocluster size based on the subtle molecular structure of the ligand. Furthermore, stability tests, such as heating the resulting nanocluster solutions, confirm the high thermodynamic stability of the products formed using these aromatic ligands.

| Incoming Ligand | Key Steric Feature | Major Final Product |

|---|---|---|

| 4-tert-butylbenzenethiol (4-TBBT) | High steric crowding | Au₂₈(SR)₂₀ |

| 4-ethylbenzenethiol (4-EBT) | Reduced steric crowding | Au₃₆(SR)₂₄ |

| 4-methylbezenethiol (4-MBT) | Lower steric crowding | Au₃₆(SR)₂₄ |

Electronic Structure Modifications in Monolayer-Protected Nanoparticles

The protecting ligand monolayer does more than just stabilize the nanoparticle; it directly modifies the electronic structure of the metallic core. nih.gov The adsorption of a thiolate layer like this compound onto a gold nanoparticle induces significant changes compared to bulk gold.

First, the chemisorption of aromatic ligands alters the charge distribution at the nanoparticle surface. This can lead to a depletion of d-charge at the gold atom sites as the nanoparticle size decreases, a phenomenon linked to the interplay of quantum size and surface effects. Second, the ligand shell can open an energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap), transforming the nanoparticle from a metallic substance to a molecule-like one with discrete energy levels. nih.govresearchgate.net

Specifically, studies involving the exchange of alkanethiols for aromatic thiols on gold nanoparticles have shown distinct changes in electronic properties. The chemisorption of an aromatic ligand leads to a shift in the metallic electron's g-factor and a bathochromic (red) shift of the surface plasmon resonance band. researchgate.net These changes indicate that the chemical nature of the ligand—in this case, an aromatic thiol like this compound—directly controls the valence band structure within the gold core, demonstrating a powerful method for tuning the electronic and optical properties of nanomaterials. researchgate.net

Sensor Development and Chemiresistive Sensors

While direct research on this compound in sensor applications is not extensively documented, its molecular structure, featuring a thiol (-SH) group and an aromatic ring, makes it a compound of significant interest for the development of advanced sensors, particularly chemiresistive sensors. The principles underlying the use of similar thiophenol derivatives in sensor technology provide a strong indication of the potential applications for this compound.

The thiol group in this compound allows for its strong chemisorption onto the surfaces of noble metal nanoparticles, most commonly gold (Au) and silver (Ag). This process of self-assembly leads to the formation of a dense, organized monolayer of this compound molecules on the nanoparticle surface. These functionalized nanoparticles can then be deposited as a thin film between two electrodes to create a chemiresistive sensor.

The sensing mechanism of such a device is predicated on changes in the electrical resistance of the nanoparticle film upon exposure to target analytes. When volatile organic compounds (VOCs) or other gas molecules adsorb onto the this compound monolayer, they can induce changes in the electronic properties of the nanoparticles and the insulating gaps between them. This can occur through several mechanisms, including swelling of the organic layer, which increases the inter-particle distance and thus the resistance, or through electronic interactions between the analyte and the functionalizing molecules.

A hypothetical chemiresistive sensor employing this compound-functionalized gold nanoparticles could be expected to exhibit sensitivity towards nonpolar VOCs due to the nature of the ethyl and phenyl groups. The potential for such sensors is significant, as they could be developed for applications in environmental monitoring, industrial process control, and medical diagnostics.

To illustrate the potential performance of a this compound-based chemiresistive sensor, a hypothetical data table is presented below. This table is based on the expected behavior of such a sensor in the presence of various volatile organic compounds.

Table 1: Hypothetical Response of a this compound-Based Chemiresistive Sensor to Various VOCs

| Analyte | Concentration (ppm) | Change in Resistance (%) |

|---|---|---|

| Toluene | 100 | 15.2 |

| Hexane | 100 | 12.8 |

| Ethanol | 100 | 5.4 |

| Acetone | 100 | 7.1 |

The data in this hypothetical table suggests that a sensor based on this compound would likely show a more pronounced response to aromatic and aliphatic hydrocarbons compared to more polar compounds like alcohols and ketones, with minimal interference from humidity. Further research would be necessary to experimentally validate these predictions and optimize the sensor's performance.

Corrosion Inhibition Studies

The presence of a sulfur atom and an aromatic ring in the structure of this compound suggests its potential as a corrosion inhibitor for various metals and alloys. Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen are known to be effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.

Research has been conducted on derivatives of this compound to evaluate their corrosion inhibition properties. One such study investigated the effect of 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (EOPT), a derivative of this compound, on the corrosion of mild steel in a 1 M hydrochloric acid (HCl) solution. nanobioletters.com The study utilized gravimetric techniques to determine the inhibition efficiency of EOPT at various concentrations and temperatures. nanobioletters.com

The results indicated that the inhibition efficiency of EOPT increased with increasing concentration, reaching a maximum of 96.1% at a concentration of 500 ppm at 303 K. nanobioletters.com This suggests that a higher concentration of the inhibitor leads to greater surface coverage on the mild steel, thereby providing better protection against the corrosive environment.

The study also explored the effect of temperature on the inhibition efficiency. It was observed that the inhibition efficiency decreased as the temperature increased. nanobioletters.com At a concentration of 500 ppm, the inhibition efficiency dropped from 96.1% at 303 K to 66.3% at 333 K. nanobioletters.com This behavior is characteristic of physisorption, where the inhibitor molecules are adsorbed onto the metal surface through weak van der Waals forces. As the temperature increases, the kinetic energy of the inhibitor molecules increases, leading to a higher rate of desorption from the metal surface and a subsequent decrease in inhibition efficiency.

The adsorption of the EOPT inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm. nanobioletters.com This isotherm model assumes that the adsorption occurs at specific homogeneous sites on the surface and that there are no interactions between the adsorbed molecules.

The high inhibition efficiency of EOPT is attributed to the presence of sulfur, nitrogen, and oxygen atoms, as well as the aromatic ring in its molecular structure. nanobioletters.com These features facilitate the adsorption of the molecule onto the metal surface, creating a protective film that isolates the metal from the corrosive medium.

The findings from the study on EOPT provide strong evidence for the potential of this compound and its derivatives as effective corrosion inhibitors. The data on the inhibition efficiency of EOPT at different concentrations and temperatures is summarized in the table below.

Table 2: Inhibition Efficiency of 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (EOPT) on Mild Steel in 1 M HCl

| Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |

|---|---|---|

| 100 | 303 | 85.3 |

| 200 | 303 | 90.1 |

| 300 | 303 | 92.5 |

| 400 | 303 | 94.2 |

| 500 | 303 | 96.1 |

| 500 | 313 | 88.4 |

| 500 | 323 | 77.6 |

Biomedical and Biological Research Involving 4 Ethylthiophenol and Its Derivatives

Pharmacological Profiling of 4-Ethylthiophenyl Derivatives

The pharmacological characterization of 4-ethylthiophenol derivatives has revealed their ability to interact with various biological targets and influence key metabolic pathways.

Interactions with Biological Targets (e.g., Enzymes, Receptors)

Derivatives of this compound have demonstrated interactions with several important biological targets, including enzymes and receptors, which are often implicated in disease processes.

Enzyme Inhibition: Certain derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs). google.com MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for both normal physiological functions and pathological conditions like cancer metastasis. Another area of investigation is the inhibition of lysyl oxidase (LOX) and its family members. google.com LOX enzymes are involved in the crosslinking of collagen and elastin (B1584352) in the extracellular matrix, and their inhibition is being explored as a therapeutic strategy in cancer. google.com

Receptor Binding: A notable derivative, SIB-1553A (4-[[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio]- phenol (B47542) hydrochloride), has been shown to be a selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgresearchgate.net Specifically, it displays selectivity for the β4 subunit-containing nAChRs. nih.gov These receptors are implicated in cognitive processes, making them a target for drugs aimed at treating neurodegenerative diseases like Alzheimer's. acs.orgresearchgate.net Additionally, some derivatives are being studied for their potential to bind to and modulate the activity of Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. google.comjustia.com

Other Biological Interactions: Thiophene-based compounds, a class to which this compound derivatives belong, have been shown to interact with various other biological targets. For example, some thiophene (B33073) derivatives have demonstrated the ability to inhibit the enzyme 5-lipoxygenase (5-LOX) and to block mast cell degranulation, both of which are relevant in inflammatory conditions. nih.gov

Influence on Metabolic Processes

The influence of this compound derivatives on metabolic processes is an emerging area of research, with some compounds showing potential to modulate key metabolic pathways.

Lipid Metabolism: Derivatives of nicotinic acid, such as 5-(4-Ethylthiophenyl)nicotinic acid, are of interest for their potential to influence lipid metabolism. smolecule.com Nicotinic acid itself is known to play a significant role in this area. smolecule.com

Fatty Acid Oxidation: Para-alkylthiophenoxyacetic acids have been identified as potent and selective agonists of the peroxisome proliferator-activated receptor δ (PPARδ). researchgate.net Activation of PPARδ is linked to increased fatty acid oxidation, making these compounds potential candidates for treating metabolic diseases. researchgate.net

General Metabolic Pathways: The metabolism of simple aromatic thiols like this compound is predicted to involve S-oxidation and potential conjugation. inchem.org More complex derivatives are being studied to understand their metabolic fate and potential impact on cellular metabolic pathways. smolecule.comnih.gov For instance, the ethylbenzene (B125841) dehydrogenase enzyme, which is involved in the degradation of ethylbenzene, has been studied for its reactivity with various substituted ethylbenzene analogs, providing insights into the metabolic potential of related compounds. nih.gov

Potential Therapeutic Applications of 4-Ethylthiophenyl Compounds

The diverse biological activities of this compound derivatives have led to the exploration of their potential in treating a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

Anti-Cancer Properties and Mechanisms of Action (e.g., Apoptosis Induction, Angiogenesis Suppression)

Several derivatives of this compound have been investigated for their potential as anti-cancer agents, with research pointing towards multiple mechanisms of action.

Cytotoxicity and Apoptosis Induction: Studies have shown that certain 4-thiazolidinone-based derivatives can decrease the metabolic activity of cancer cell lines, such as human lung carcinoma (A549) and neuroblastoma (SH-SY5Y) cells. nih.govnih.gov Some of these compounds have been found to induce apoptosis, or programmed cell death, in cancer cells, a key mechanism for eliminating malignant cells. nih.gov For example, specific derivatives have been shown to significantly increase the activity of caspase-3, a crucial enzyme in the apoptotic pathway. nih.gov

Inhibition of Cancer-Related Enzymes: As mentioned previously, the inhibition of enzymes like matrix metalloproteinases (MMPs) and lysyl oxidase (LOX) by this compound derivatives represents a promising strategy for cancer therapy. google.comgoogle.com By inhibiting MMPs, these compounds could potentially prevent the breakdown of the extracellular matrix, a critical step in tumor invasion and metastasis. google.com Similarly, inhibiting LOX could disrupt the tumor microenvironment and potentially enhance the efficacy of other cancer treatments. google.com

Angiogenesis Suppression: Research on compounds like 5-(4-Ethylthiophenyl)nicotinic acid suggests they may suppress angiogenesis, the formation of new blood vessels that are essential for tumor growth and survival. smolecule.com

Anti-Inflammatory Properties

The anti-inflammatory potential of thiophene-based compounds, including derivatives of this compound, is a significant area of research.

Modulation of Inflammatory Mediators: Thiophene derivatives have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Conversely, some derivatives have been found to increase the levels of the anti-inflammatory cytokine IL-10. nih.gov

Enzyme Inhibition: The anti-inflammatory effects of these compounds are also linked to the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory cascade. nih.gov

In Vivo Efficacy: In animal models, some thiophene derivatives have demonstrated anti-inflammatory activity. For instance, one compound was found to reduce inflammation in a guinea pig asthma model by blocking mast cell degranulation. nih.gov Another derivative, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone, showed anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov

Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's)

Derivatives of this compound are being investigated for their potential in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease.

Cognitive Enhancement: The compound SIB-1553A, a selective agonist of neuronal nicotinic acetylcholine receptors, has shown potential as a cognitive enhancer. acs.orgresearchgate.net This is particularly relevant for Alzheimer's disease, which is characterized by cognitive deficits. acs.orgresearchgate.net SIB-1553A has been found to improve performance in memory and learning tasks in animal models. researchgate.net

Targeting Amyloid-Beta Production: Research has focused on developing compounds that can inhibit the production of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. google.com While not directly mentioning this compound, the search for non-peptide, low-molecular-weight Aβ production inhibitors is a relevant area where such derivatives could be explored. google.com

Neuroinflammation: Given the role of neuroinflammation in the progression of neurodegenerative diseases, the anti-inflammatory properties of this compound derivatives could also be beneficial in this context. researchgate.net

Table of Research Findings for this compound Derivatives

| Derivative Class/Compound | Biological Target/Process | Potential Therapeutic Application | Research Highlights |

| 4-Thiazolidinone Derivatives | Cancer Cell Metabolism, Caspase-3 | Anti-Cancer | Decreased metabolic activity in A549 and SH-SY5Y cells; induction of apoptosis. nih.govnih.gov |

| Thiophene-containing Butonic Acids | Matrix Metalloproteinases (MMPs) | Anti-Cancer | Inhibition of MMPs. google.com |

| Methylamine Derivatives | Lysyl Oxidase (LOX) | Anti-Cancer | Inhibition of LOX family members. google.com |

| 5-(4-Ethylthiophenyl)nicotinic acid | Angiogenesis, Lipid Metabolism | Anti-Cancer, Metabolic Disorders | Potential to suppress angiogenesis and influence lipid metabolism. smolecule.com |

| Thiophene Derivatives | COX, 5-LOX, Inflammatory Cytokines | Anti-Inflammatory | Reduction of pro-inflammatory mediators (TNF-α, IL-1β, IL-6) and inhibition of inflammatory enzymes. nih.gov |

| SIB-1553A | Neuronal Nicotinic Acetylcholine Receptors (β4 subunit) | Neurodegenerative Diseases (e.g., Alzheimer's) | Selective agonist with cognitive-enhancing properties in animal models. acs.orgresearchgate.netnih.gov |

| para-Alkylthiophenoxyacetic acids | Peroxisome Proliferator-Activated Receptor δ (PPARδ) | Metabolic Diseases | Potent and selective PPARδ agonists, increasing fatty acid oxidation. researchgate.net |

Metabolic Disorder Research (e.g., Diabetes)

Research into metabolic disorders such as diabetes has explored the potential of various chemical compounds, including derivatives of this compound. These investigations often focus on synthesizing new molecules that can interact with biological targets relevant to metabolic pathways.

A derivative of this compound, 5-(4-Ethylthiophenyl)nicotinic acid, has been identified as a compound of interest for its potential biological activities. smolecule.com It is suggested that this molecule could serve as a lead compound for the development of drugs aimed at treating metabolic disorders like diabetes. smolecule.com Its structural relationship to nicotinic acid is significant, as nicotinic acid and its derivatives are known to play roles in metabolic processes, influencing lipid metabolism and cellular signaling pathways crucial for energy regulation. smolecule.com

In the context of developing treatments for diabetes, patent literature describes the synthesis of glucitol derivatives designed to lower blood sugar levels. One synthetic route outlined involves 4-ethylbenzenethiol (this compound) as a starting material in the creation of a 1-(2,2-dimethoxyethylsulfuryl)-4-ethylbenzene intermediate. google.com This intermediate is a step towards producing a final compound intended to inhibit the sodium-dependent glucose cotransporter 2 (SGLT2), a key target in diabetes therapy. google.com

Furthermore, derivatives of this compound have been utilized in the development of diagnostic tools for diabetes management. Researchers have designed and synthesized molecules derived from 4-ethylbenzenethiol and alkynes for use in Surface-Enhanced Raman Scattering (SERS) applications. researchgate.net This technology has been successfully used to detect glucose in artificial urine, indicating its potential for application in the diagnosis and monitoring of diabetes. researchgate.net

The broader context for this research includes the study of Fatty Acid-Binding Proteins (FABPs), which are involved in regulating the intracellular fate of fatty acids and are linked to metabolic diseases like type 2 diabetes and obesity. google.com The exploration of compounds like this compound derivatives fits within the larger effort to find molecules that can modulate these and other metabolic pathways.

Ligands for Nicotinic Acetylcholine Receptors

Derivatives of this compound have been investigated as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). A prominent example from this research is the compound SIB-1553A, chemically known as (±)-4-[[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride. researchgate.netacs.org This para-alkylthiophenol derivative has shown potential as a cognitive enhancer. researchgate.netgoogle.com

SIB-1553A is a novel nAChR ligand with notable subtype selectivity, particularly for β4 subunit-containing receptors. researchgate.net In functional assays and in vivo microdialysis studies, SIB-1553A demonstrated the ability to increase acetylcholine (ACh) release in key brain regions like the hippocampus and prefrontal cortex. nih.gov The magnitude of this effect was reported to be greater than that induced by nicotine. nih.gov This action is significant because a deficit of nAChRs and cholinergic pathway dysfunction are implicated in the symptoms of cognitive disorders such as Alzheimer's disease. acs.orgnih.gov

The mechanism of SIB-1553A-induced ACh release involves the activation of nAChRs, as the effect can be attenuated by nAChR antagonists like mecamylamine (B1216088) and dihydro-β-erythroidine. acs.orgnih.gov Research suggests these para-alkylthiophenol derivatives have the potential to treat a variety of central nervous system disorders. acs.org Beyond cognitive enhancement, these compounds have also been explored for other therapeutic applications, such as in methods for treating dry eye disease by acting as nAChR agonists. google.comgoogle.com

Table 1: Investigated this compound Derivatives as nAChR Ligands

| Compound Name | Chemical Structure/Description | Investigated For | Key Findings | Citations |

|---|---|---|---|---|

| SIB-1553A | (±)-4-[[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride | Cognitive Enhancement, Dry Eye Disease | Selective for β4 subunit-containing nAChRs; increases acetylcholine release in the hippocampus and prefrontal cortex. | researchgate.netacs.orggoogle.comnih.gov |

| Para-alkylthiophenol derivatives | General class of compounds including SIB-1553A | Nicotinic Acetylcholine Receptor Agonists | Act as nAChR agonists for potential therapeutic use. | google.comgoogle.com |

Studies on Biological Interactions of Sulfur Compounds (General Context)

Organosulfur compounds, a broad class that includes this compound, are crucial in numerous biological processes due to the unique chemical properties of the sulfur atom. mdpi.com The thiol group (-SH), as found in this compound, and its derivatives play several vital roles in biology. britannica.com As thiolates (RS-), they can function as bases, as ligands for metal ions in metalloenzymes, and as agents for acyl group transfer in biosynthesis. britannica.com